4-n-Butylbenzotrifluoride

Description

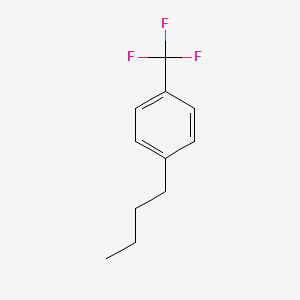

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTSRLZSSBMPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40522418 | |

| Record name | 1-Butyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61342-04-9 | |

| Record name | 1-Butyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 4 N Butylbenzotrifluoride

Established Synthetic Pathways for Benzotrifluoride (B45747) Derivatives

The foundational chemistry for producing substituted benzotrifluorides involves two primary considerations: the formation of precursors through aromatic substitution reactions and the mechanics of introducing the trifluoromethyl group.

The synthesis of precursors for 4-n-butylbenzotrifluoride typically begins with benzotrifluoride and proceeds via electrophilic aromatic substitution. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack and acts as a meta-director. google.comgoogle.comuomustansiriyah.edu.iq However, the formation of the 4-substituted (para) product is the desired outcome.

A primary route to a suitable precursor is the Friedel-Crafts acylation of benzotrifluoride with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4'-butanoylbenzotrifluoride. libretexts.orgkhanacademy.org The reaction involves the in-situ generation of a highly electrophilic acylium ion, which then attacks the benzotrifluoride ring. khanacademy.orgyoutube.com

The mechanism proceeds in several steps:

Formation of the electrophile: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of butanoyl chloride, leading to the formation of a resonance-stabilized acylium ion. youtube.com

Electrophilic attack: The π-electrons of the benzotrifluoride ring attack the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion. libretexts.org

Deprotonation: A base (such as AlCl₄⁻) removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and yielding the ketone product, 4'-butanoylbenzotrifluoride. youtube.comlibretexts.org

Although the -CF3 group is deactivating, the para-product is often obtained in significant yields due to steric hindrance at the ortho positions from the bulky -CF3 group. The subsequent reduction of the ketone carbonyl group (e.g., through Clemmensen or Wolff-Kishner reduction) yields the final this compound.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -CF₃ | Trifluoromethyl | Strongly Deactivating | Meta |

| -C(O)R | Acyl | Deactivating | Meta |

| -R | Alkyl | Activating | Ortho, Para |

| -Cl, -Br, -I | Halogen | Deactivating | Ortho, Para |

Trifluoromethylation, the process of introducing a -CF3 group onto an aromatic ring, is a critical transformation in organofluorine chemistry. The high electronegativity of fluorine makes these reactions mechanistically distinct. researchgate.net Several approaches exist, broadly categorized by the nature of the trifluoromethyl source and the reaction mechanism.

Radical Trifluoromethylation: This method often employs reagents like trifluoroiodomethane (CF₃I) in the presence of a radical initiator, such as triethylborane (B153662) or a peroxide system (e.g., Fe(II)/H₂O₂). wikipedia.orgresearchgate.net The CF₃ radical generated is electrophilic in nature and can attack electron-rich aromatic systems. researchgate.net Photoredox catalysis has emerged as a mild and efficient way to generate CF₃ radicals from sources like triflyl chloride, which can then react with arenes. princeton.edu

Nucleophilic Trifluoromethylation: This pathway involves a "CF₃⁻" equivalent. A common method is the copper-mediated cross-coupling of an aryl halide with a nucleophilic trifluoromethylating agent like trifluoromethyltrimethylsilane (TMSCF₃), often called the Ruppert-Prakash reagent. acs.orgacs.org The mechanism is thought to involve the formation of a copper(I) trifluoromethyl species ([CuCF₃]) which then participates in a coupling cycle with the aryl halide. acs.orgbeilstein-journals.org

Electrophilic Trifluoromethylation: These reactions use "CF₃⁺" synthons. Hypervalent iodine compounds, such as Togni reagents, are prominent examples of electrophilic trifluoromethylating agents. wikipedia.org The reaction mechanism can be complex and is sometimes debated, with possibilities including polar substitution pathways or single electron transfer (SET) processes. wikipedia.org

The choice of trifluoromethylation strategy often depends on the substituents already present on the benzene ring. For synthesizing this compound, one could envision a strategy where trifluoromethylation is the final step, applied to a precursor like 4-n-butyl-iodobenzene.

Specific Synthetic Approaches to this compound

Targeted synthesis of this compound requires careful optimization of reaction parameters and selection of appropriate catalytic systems to ensure high yield and regioselectivity.

As outlined in section 2.1.1, a common and practical approach involves a two-step sequence starting from benzotrifluoride: Friedel-Crafts acylation followed by reduction.

Step 1: Friedel-Crafts Acylation

Precursors: Benzotrifluoride and butanoyl chloride (or butyric anhydride).

Catalyst: Aluminum chloride (AlCl₃) is the classic Lewis acid, but others like ferric chloride (FeCl₃) or strong Brønsted acids like trifluoromethanesulfonic acid can also be used. sioc-journal.cn

Solvent: Traditional solvents include carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂). rsc.org However, to improve sustainability, solvent-free conditions have been explored. sioc-journal.cn

Temperature: The reaction is typically performed at low temperatures (e.g., 0-5 °C) to control selectivity and prevent side reactions, followed by warming to room temperature.

Step 2: Reduction of the Acyl Group

Clemmensen Reduction: This method uses a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). It is effective for reducing aryl ketones that are stable to strong acids.

Wolff-Kishner Reduction: This reaction involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. It is suitable for substrates that are sensitive to acid.

The selection of the reduction method is crucial to avoid unwanted side reactions with the trifluoromethyl group.

Transition metal catalysis offers powerful alternatives for constructing the C-CF₃ bond. Copper-mediated reactions are particularly prominent for the trifluoromethylation of aryl halides. beilstein-journals.orgnih.gov This approach could be applied to synthesize this compound by coupling a suitable trifluoromethyl source with 1-halo-4-n-butylbenzene.

The Ullmann reaction, a classic copper-catalyzed coupling, provides a template for these transformations. organic-chemistry.orgwikipedia.org Modern variations use a catalytic amount of a copper(I) salt, such as CuI, often with a ligand and a base. nih.gov

A plausible catalytic cycle for the Cu(I)-mediated trifluoromethylation of an aryl iodide (Ar-I) with a reagent like TMSCF₃ involves:

Generation of a copper trifluoromethyl species, often formulated as [CuCF₃], from the reaction of the Cu(I) salt with the trifluoromethyl source. acs.orgbeilstein-journals.org

Oxidative addition of the aryl halide (e.g., 4-n-butyl-iodobenzene) to the Cu(I) center is considered unlikely for copper. Instead, the reaction may proceed through an alternative pathway. wikipedia.org

A proposed mechanism involves the reaction of an active [(DMF)CuCF₃] species with the aryl iodide to directly form the product (Ar-CF₃) and regenerate CuI. acs.org

Table 2: Comparison of Catalytic Systems for Trifluoromethylation of Aryl Halides

| Catalytic System | CF₃ Source | Substrate | Typical Conditions | Reference |

|---|---|---|---|---|

| CuI | TMSCF₃ | Aryl Iodides | DMF, Elevated Temperature | acs.orgbeilstein-journals.org |

| CuI | CF₃CO₂Na | Aryl Iodides | DMF/TMEDA, 90-100 °C | nih.gov |

| CuCl | Togni's Reagent | Aryl Boronic Acids | Room Temperature | rsc.org |

| Ir-based Photocatalyst | CF₃SO₂Cl | Arenes/Heteroarenes | Visible Light, Room Temperature | princeton.edu |

Innovative and Sustainable Synthetic Methodologies

Recent research has focused on developing more environmentally friendly and efficient synthetic routes. One such advancement is the use of solvent-free Friedel-Crafts acylation. For example, the acylation of fluorobenzene (B45895) has been successfully carried out using a composite catalyst of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate (e.g., La(OTf)₃) without any solvent, significantly reducing waste. sioc-journal.cn This approach could be adapted for the acylation of benzotrifluoride.

Photoredox catalysis represents another major innovation, allowing for radical trifluoromethylation under exceptionally mild conditions using visible light. princeton.edu This method avoids the need for harsh reagents or high temperatures, offering a more sustainable pathway for the synthesis of trifluoromethylated arenes. nih.gov These cutting-edge techniques hold promise for the future production of this compound, aligning with the principles of green chemistry.

Chemical Reactivity and Mechanistic Investigations of 4 N Butylbenzotrifluoride

Reactivity Profile of the Trifluoromethyl Group in the 4-n-Butylbenzotrifluoride System

The n-butyl group, positioned para to the trifluoromethyl group, exerts a modest but discernible influence on the reactivity of the CF3 moiety through a combination of electronic and steric effects.

Electronic Influence: The n-butyl group is generally considered to be a weak electron-donating group through an inductive effect (+I). This electron-donating nature can be quantified by the Hammett substituent constant (σ). The Hammett constant for a para-n-butyl group is approximately -0.15, indicating its electron-releasing tendency. stenutz.euviu.ca This electron donation can slightly modulate the electron density on the aromatic ring, which in turn can influence the reactivity of the CF3 group. For instance, in reactions where the transition state is sensitive to electron density on the ring, the n-butyl group's donation can have a noticeable effect.

| Parameter | Value for n-Butyl Group | Significance |

| Hammett Constant (σp) | ~ -0.15 | Indicates weak electron-donating character through induction. |

| Taft Steric Parameter (Es) | ~ -0.47 | Represents moderate steric bulk. |

Table 1: Electronic and Steric Parameters for the n-Butyl Group.

The primary influence of the n-butyl group on the CF3 group's reactivity is electronic. The weak electron-donating nature of the n-butyl group can slightly destabilize any anionic character that might develop on the aromatic ring during a reaction involving the CF3 group. Conversely, it can stabilize a cationic character.

Activation of the highly stable carbon-fluorine (C-F) bonds in the trifluoromethyl group is a challenging yet significant area of research, offering pathways to novel functionalized molecules. wikipedia.org While specific studies on this compound are not extensively documented, general principles of C-F bond activation in fluoroaromatics can be applied.

Transition-metal-catalyzed reactions are a primary avenue for C-F bond activation. nih.govnih.gov Complexes of nickel, palladium, and rhodium have been shown to mediate the cleavage of C-F bonds, often requiring specific ligands and reaction conditions. nih.gov For a molecule like this compound, a potential pathway for C-F activation would involve oxidative addition of the C-F bond to a low-valent transition metal center. The presence of the electron-donating n-butyl group might slightly disfavor this process by increasing the electron density on the aromatic ring, making it less susceptible to attack by an electron-rich metal center.

Another approach involves transition-metal-free methods, which are gaining attention for their environmental benefits. mdpi.comresearchgate.net These methods can utilize strong Lewis acids to assist in fluoride (B91410) abstraction or employ radical processes to initiate C-F bond cleavage. researchgate.net In the context of this compound, a strong Lewis acid could coordinate to one of the fluorine atoms of the CF3 group, weakening the C-F bond and facilitating its cleavage by a nucleophile.

Selective functionalization would depend on the nature of the attacking reagent and the reaction conditions. For example, if a single C-F bond is activated, it could potentially be replaced by a hydrogen atom (hydrodefluorination) or other functional groups, leading to the formation of a difluoromethyl or monofluoromethyl derivative.

Photochemical Transformations and Stability under Irradiation

The photochemical behavior of benzotrifluoride (B45747) derivatives is of significant interest, particularly concerning their environmental fate and potential for light-induced degradation.

The direct photolysis of benzotrifluoride derivatives in aqueous environments can lead to the hydrolysis of the trifluoromethyl group, yielding the corresponding benzoic acid and fluoride ions. wikipedia.orgslideshare.net This process is initiated by the absorption of UV light, which excites the molecule to a higher energy state. The proposed mechanism often involves a nucleophilic attack of water on the excited state of the benzotrifluoride derivative. slideshare.net

For this compound, the absorption of a photon would promote the molecule to an excited singlet or triplet state. In this excited state, the carbon atom of the CF3 group can become more electrophilic, facilitating an attack by a water molecule. This is followed by the sequential elimination of HF molecules to ultimately form a carboxylic acid group.

Studies on a range of substituted benzotrifluorides have revealed a strong correlation between the electronic properties of the substituents and the rate of photochemical defluorination. slideshare.netnih.govorientjchem.org It has been generally observed that strong electron-donating groups (EDGs) enhance the rate of photohydrolysis, while electron-withdrawing groups (EWGs) tend to suppress it. slideshare.net

The n-butyl group in this compound is a weak electron-donating group. Based on the established trends, the presence of the para-n-butyl group would be expected to have a modest accelerating effect on the photochemical defluorination compared to unsubstituted benzotrifluoride. This is because the electron-donating nature of the n-butyl group can help to stabilize the transition state of the nucleophilic attack by water on the excited molecule.

| Substituent Type | Effect on Photochemical Defluorination Rate | Example Substituent | Expected Effect of n-Butyl Group |

| Strong Electron-Donating | Strong Acceleration | -NH2, -OH | - |

| Weak Electron-Donating | Moderate Acceleration | -CH3, -n-butyl | Moderate Acceleration |

| Electron-Withdrawing | Deceleration/Inhibition | -NO2, -CN | - |

Table 2: Influence of Substituent Electronic Properties on Photochemical Defluorination of Benzotrifluorides.

The position of the substituent also plays a crucial role. For electron-donating groups, the activating effect is generally more pronounced when they are in the ortho or para position relative to the trifluoromethyl group. Therefore, the para-position of the n-butyl group in this compound is expected to facilitate this photochemical transformation.

Reaction Pathways Involving the n-Butyl Aliphatic Moiety

While the trifluoromethyl group is a major determinant of the molecule's reactivity, the n-butyl side chain also possesses its own set of potential reaction pathways, particularly at the benzylic position.

The carbon atom of the n-butyl group attached directly to the benzene (B151609) ring is a benzylic carbon. The C-H bonds at this position are weaker than other aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical or cation. This makes the benzylic position a prime target for various chemical transformations.

One of the most common reactions involving a benzylic C-H bond is free-radical halogenation. masterorganicchemistry.comlibretexts.org In the presence of a radical initiator, such as light or heat, and a halogenating agent like N-bromosuccinimide (NBS), selective bromination at the benzylic position of the n-butyl group can occur. This would lead to the formation of 1-bromo-1-(4-(trifluoromethyl)phenyl)butane. The reaction proceeds through a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. The strong electron-withdrawing nature of the para-trifluoromethyl group would somewhat destabilize this radical intermediate compared to an unsubstituted alkylbenzene, potentially requiring more forcing conditions.

Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research

Sophisticated Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and functional groups present in a molecule. For a compound like 4-n-Butylbenzotrifluoride, a multi-faceted spectroscopic approach is essential for unambiguous characterization.

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For fluorinated compounds such as this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the protons of the n-butyl group. The aromatic protons typically appear as a complex multiplet in the downfield region (around 7.2-7.6 ppm), while the aliphatic protons of the butyl chain resonate at higher field strengths (upfield). The integration of these signals reveals the relative number of protons in each environment.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. youtube.com The spectrum of this compound would show distinct signals for each unique carbon atom. The trifluoromethyl (CF₃) carbon exhibits a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons also show distinct chemical shifts, with the carbon attached to the CF₃ group being significantly deshielded. The signals for the four carbons of the n-butyl group appear in the upfield aliphatic region. Quaternary carbons, those without any attached protons, typically show weaker signals. youtube.com

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. sepscience.com Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong and well-resolved spectra. The ¹⁹F NMR spectrum of this compound is expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is a key identifier for the trifluoromethyl group attached to a benzene (B151609) ring. colorado.edu

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Information Provided |

| ¹H | Aromatic: ~7.2-7.6, Aliphatic: ~0.9-2.7 | Multiplets, Triplet, Sextet, Triplet | Number and environment of hydrogen atoms |

| ¹³C | Aromatic: ~120-140, CF₃: ~125 (quartet), Aliphatic: ~13-35 | Singlets, Quartet | Carbon skeleton and presence of CF₃ group |

| ¹⁹F | ~ -63 | Singlet | Presence and environment of the trifluoromethyl group |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. nih.govthermofisher.com This technique can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the unambiguous determination of its molecular formula. chemrevise.org

For this compound (C₁₁H₁₃F₃), HRMS would provide an exact mass that can be distinguished from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the butyl group, cleavage of the C-C bonds within the butyl chain, and potentially the loss of fluorine atoms or the entire trifluoromethyl group. The molecular ion peak ([M]⁺) would be observed at the m/z corresponding to the molecular weight of the compound.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide characteristic information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would display characteristic absorption bands for the C-H stretching of the aromatic ring and the aliphatic butyl group, C=C stretching of the aromatic ring, and strong C-F stretching vibrations of the trifluoromethyl group.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that cause a change in the polarizability of the molecule. For this compound, Raman spectroscopy would also reveal characteristic peaks for the aromatic ring and the trifluoromethyl group, complementing the IR data. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch (CF₃) | 1100 - 1350 (strong) | IR |

Chromatographic Separation and Purity Analysis Methodologies

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. libretexts.org For this compound, both gas and liquid chromatography are valuable tools.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. libretexts.orgyoutube.com this compound, being a relatively volatile liquid, is well-suited for GC analysis. A sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. youtube.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. A single, sharp peak in the chromatogram indicates a high degree of purity. GC is also invaluable for monitoring the progress of a reaction by analyzing the disappearance of reactants and the appearance of the product over time.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that uses a liquid mobile phase to carry the sample through a column packed with a stationary phase. basicmedicalkey.comsigmaaldrich.com While GC is often preferred for volatile compounds, HPLC can also be used for the analysis of this compound, particularly for non-volatile impurities that may be present. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode for separating organic compounds. The purity of the compound is determined by the presence of a single major peak in the chromatogram.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry.

X-ray Diffraction and Crystallographic Analysis of this compound or Related Crystals

Detailed crystallographic studies have been performed on benzotrifluoride (B45747), providing a foundational understanding of how this functional group affects molecular packing in the solid state. The crystal structure of benzotrifluoride has been determined by single-crystal X-ray diffraction, revealing precise details about its solid-state conformation. nih.gov

The crystallographic data for benzotrifluoride is summarized in the table below:

| Crystallographic Parameter | Value |

| Hermann-Mauguin Space Group Symbol | P b c a |

| Hall Space Group Symbol | -P 2ac 2ab |

| a (Å) | 5.898 |

| b (Å) | 14.913 |

| c (Å) | 14.979 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Residual Factor | 0.0901 |

This data is for the parent compound, Benzotrifluoride. nih.gov

The orthorhombic space group P b c a indicates a specific set of symmetry operations that describe the arrangement of molecules within the unit cell. nih.gov The unit cell dimensions define the size and shape of the repeating unit of the crystal lattice. For benzotrifluoride, the lengths of the three axes (a, b, and c) are 5.898 Å, 14.913 Å, and 14.979 Å, respectively, with all three angles (α, β, and γ) being 90.00°. nih.gov This defines a rectangular prism-shaped unit cell. The residual factor (R-factor) of 0.0901 is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, with lower values indicating a better fit. nih.gov

The study of such crystal structures is crucial for understanding intermolecular interactions, which govern the physical properties of the material, including melting point and solubility. For substituted benzotrifluorides, such as this compound, the addition of the n-butyl group would be expected to significantly influence the crystal packing. The flexible alkyl chain would likely introduce a degree of conformational disorder and could lead to different packing motifs compared to the more rigid parent molecule.

In the absence of a specific crystal structure for this compound, researchers would typically grow single crystals of the compound and analyze them using a single-crystal X-ray diffractometer. This process would provide the precise atomic coordinates, allowing for a detailed analysis of its molecular geometry and intermolecular interactions in the solid state. Such an analysis would be critical for correlating its structure with its chemical and physical properties.

Applications and Advanced Research Directions in Materials Science and Chemical Synthesis

4-n-Butylbenzotrifluoride as a Research Solvent in Contemporary Organic Synthesis

The search for effective and environmentally conscious solvents is a major focus in modern chemistry. This compound has garnered attention as a promising alternative to conventional solvents, offering a unique combination of properties that are advantageous in a range of synthetic methodologies.

Utility in Conventional Organic Synthesis Methodologies

Benzotrifluoride (B45747) (BTF) and its derivatives, such as this compound, are recognized as useful solvents for traditional organic synthesis. researchgate.net These solvents are relatively inert, making them suitable for a wide array of chemical reactions, including those that are ionic, catalyzed by transition metals, or conducted at high temperatures. researchgate.net They are particularly beneficial in radical reactions, where they can serve as a replacement for benzene (B151609), a more hazardous solvent. researchgate.net The trifluoromethyl group imparts properties that can enhance solubility and reaction efficiency in certain contexts.

Role as a Solvent in Fluorous Synthesis and Separations

Fluorous synthesis is a technique that utilizes highly fluorinated compounds to facilitate the separation of products and reagents. Solvents like benzotrifluoride and its derivatives are critical in this field because they can dissolve both standard organic molecules and highly fluorinated ones. researchgate.net This dual solubility is essential for creating a homogeneous reaction environment and subsequently enabling efficient separation of the fluorous-tagged components from the desired organic products.

Evaluation as an Environmentally Advantaged Reaction Medium in Olefin Metathesis and other Processes

Olefin metathesis is a powerful and widely used reaction in organic chemistry for the formation of new carbon-carbon double bonds. rsc.org Traditionally, this reaction has been carried out in chlorinated and aromatic solvents like dichloromethane (B109758) (DCM) and toluene (B28343), which pose environmental and health risks. rsc.org In the quest for "greener" alternatives, a range of more environmentally benign solvents have been evaluated. rsc.orgrsc.org

Research has shown that certain ester solvents can yield similar results to toluene and DCM in olefin metathesis reactions, even when conducted in the presence of air and without the need for distilled or degassed solvents. rsc.org While specific studies extensively detailing this compound's performance in olefin metathesis are part of a broader investigation into fluorinated solvents, the general class of fluorinated compounds is being explored for such applications. nih.gov The push towards greener solvents has led to the investigation of various non-traditional media to make olefin metathesis a more sustainable process in both academic and industrial settings. rsc.orgresearchgate.net

Integration into Novel Advanced Materials Development

The unique electronic and physical properties of this compound make it a valuable building block in the creation of new materials with specialized functions.

Precursor and Building Block in Polymer Chemistry, Including Fluoropolymer Synthesis

Fluoropolymers are a class of polymers known for their high resistance to solvents, acids, and bases, as well as their excellent weatherability. The synthesis of waterborne fluoropolymer emulsions often involves the polymerization of various monomers, including fluorinated compounds. nih.gov For instance, the synthesis of certain fluoropolymers has utilized chlorotrifluoroethylene (B8367) as a key monomer alongside others like vinyl acetate, n-butyl acrylate, and acrylic acid. nih.gov While not a direct monomer in all cases, the structural motifs present in this compound are relevant to the broader field of fluoropolymer chemistry. The introduction of fluorinated groups into polymer structures is a key strategy for enhancing material properties.

Contribution to Research on Liquid Crystal Displays and Optoelectronic Materials

Liquid crystal displays (LCDs) are a cornerstone of modern electronics, and the performance of these devices is heavily dependent on the properties of the liquid crystal materials used. nih.govsemanticscholar.org The development of high-performance LCDs, such as the fringe-field switching (FFS) mode, requires liquid crystal mixtures with specific characteristics, including a wide temperature range, fast response speed, and low driving voltage. nih.govsemanticscholar.org

The synthesis of novel liquid crystal compounds is crucial for advancing display technology. nih.gov While a single compound rarely meets all the necessary requirements, individual molecules with desirable properties are synthesized and then blended to create commercial liquid crystal mixtures. nih.gov The molecular structure of these compounds is critical; for example, the presence of polar groups can contribute to stable liquid crystal phases and favorable opto-electronic properties. researchgate.net The general class of compounds to which this compound belongs is of interest in the design of new liquid crystal materials aimed at improving display performance. researchgate.netjetir.org

Investigative Research into Specialty Lubricants, Surfactants, and Functional Coatings Derived from Benzotrifluoride Scaffolds

The unique properties of the benzotrifluoride scaffold, including the presence of the trifluoromethyl group, have prompted research into its derivatives for use in specialty lubricants, surfactants, and functional coatings.

Specialty Lubricants: While specific research on this compound as a lubricant is not widely published, the broader class of benzotrifluoride derivatives is being explored for such applications. researchgate.net The trifluoromethyl group can impart desirable properties like thermal stability and hydrophobicity, which are crucial for high-performance lubricants. Research in the wider field of specialty lubricants focuses on developing biodegradable and high-performance fluids for various industrial applications, including hydraulic systems, gears, and compressors. matrix-lubricants.com The incorporation of fluorinated moieties, such as the benzotrifluoride scaffold, into lubricant formulations is a promising area of investigation to enhance performance under extreme conditions.

Surfactants: Surfactants are compounds that lower the surface tension between two substances, and they are essential components in a vast array of products, including paints, detergents, and emulsifiers. ulprospector.comulprospector.com The structure of this compound, with its nonpolar n-butyl group and the polarizable benzotrifluoride ring, suggests potential surfactant properties. Fluorinated surfactants, in particular, are known for their exceptional ability to reduce surface tension. Research in this area often involves modifying the benzotrifluoride scaffold with hydrophilic groups to create amphiphilic molecules with tailored surfactant capabilities. These could find use as wetting agents, foaming agents, or dispersants in various formulations. ulprospector.com

Functional Coatings: The development of functional coatings with specific properties like water repellency, chemical resistance, and durability is an active area of materials science. The hydrophobic nature of the trifluoromethyl group makes benzotrifluoride derivatives attractive candidates for creating such coatings. Research is ongoing to incorporate these fluorinated scaffolds into polymers and other coating materials to enhance their surface properties. The goal is to create robust and long-lasting coatings for a variety of applications, from protective films on electronics to anti-fouling coatings for marine applications.

Role as a Research Scaffold in Agrochemical and Pharmaceutical Chemistry (academic perspective, not specific products)

The benzotrifluoride moiety is a significant structural feature in modern agrochemicals and pharmaceuticals. acs.org Its incorporation into molecules can dramatically improve their efficacy compared to non-fluorinated analogs. acs.org

Synthetic Intermediate for Novel Fluorinated Agrochemical Leads

Benzotrifluoride and its derivatives are valuable intermediates in the synthesis of agricultural chemicals. google.comgoogleapis.com The presence of the trifluoromethyl group is a common feature in many successful herbicides, insecticides, and fungicides. acs.orgresearchgate.net

The introduction of fluorine into agrochemical candidates can lead to significant improvements in their biological activity and metabolic stability. researchgate.netnih.gov The trifluoromethyl group, in particular, is found in approximately 22% of aromatic fluorine-containing agrochemicals. researchgate.net The market for benzotrifluoride derivatives is substantial, driven by their use as starting materials for major herbicides. researchgate.net

Research in this area focuses on using benzotrifluoride scaffolds to create new and more effective agrochemicals. Synthetic strategies often involve the functionalization of the benzotrifluoride ring to introduce other chemical groups that can interact with specific biological targets in pests and weeds. The development of efficient and cost-effective methods for synthesizing these complex molecules is a key challenge. ccspublishing.org.cnnih.gov

Table 1: Examples of Agrochemicals Containing the Trifluoromethyl Group (Note: This table provides examples of the broader class of trifluoromethyl-containing agrochemicals to illustrate the importance of this functional group, not specific derivatives of this compound.)

| Agrochemical | Type | Key Feature |

| Trifluralin | Herbicide | Contains a dinitroaniline structure with a trifluoromethyl group. acs.orgresearchgate.net |

| Fipronil | Insecticide | A phenylpyrazole insecticide with a trifluoromethylsulfinyl group. acs.org |

| Fluazifop-butyl | Herbicide | A phenoxy-propionate herbicide containing a trifluoromethylpyridinyl group. nih.gov |

| Chlorfluazuron | Insecticide | A benzoylurea (B1208200) insect growth regulator with a trifluoromethyl-substituted phenyl group. nih.gov |

Development of Fluorinated Scaffolds for Potential Pharmaceutical Research Candidates

In pharmaceutical research, the incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties. elsevierpure.comnih.govfrontiersin.org The trifluoromethyl group can improve a drug's metabolic stability, bioavailability, and binding affinity to its target protein. elsevierpure.comresearchgate.net

Benzotrifluoride serves as a versatile scaffold for the synthesis of potential drug candidates. researchgate.net Medicinal chemists can modify the benzotrifluoride core to design molecules with specific therapeutic activities. The unique electronic properties of the trifluoromethyl group can influence the acidity, basicity, and conformation of a molecule, which are critical factors for its biological function.

The development of new fluorinated scaffolds is an active area of research in medicinal chemistry. researchgate.net The aim is to create novel molecular frameworks that can be used to develop drugs for a wide range of diseases. The benzotrifluoride scaffold, due to its proven success in existing drugs, continues to be a valuable starting point for these investigations. acs.org

Table 2: Properties of Benzotrifluoride Relevant to its Use as a Research Scaffold

| Property | Value/Description | Significance in Research |

| Molecular Formula | C7H5F3 | Provides the basic atomic composition. |

| Molecular Weight | 146.11 g/mol | Important for characterization and reaction stoichiometry. nih.gov |

| Appearance | Clear colorless liquid | Basic physical property. nih.gov |

| Odor | Aromatic | Basic physical property. nih.gov |

| Solubility | Insoluble in water | Influences its use in different solvent systems and its behavior in biological environments. nih.gov |

Theoretical and Computational Chemistry Studies of 4 N Butylbenzotrifluoride

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations, particularly ab initio methods and Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of 4-n-butylbenzotrifluoride.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For substituted benzotrifluorides, the presence of electron-withdrawing groups like nitro (-NO₂) has been shown to lower the HOMO and LUMO energies and reduce the energy gap, indicating increased reactivity. nih.gov A similar, though less pronounced, effect would be anticipated for this compound compared to unsubstituted benzotrifluoride (B45747), with the n-butyl group slightly raising the HOMO energy.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Method of Determination |

| HOMO Energy | Relatively low, slightly raised by the n-butyl group | DFT Calculations |

| LUMO Energy | Low, significantly lowered by the -CF₃ group | DFT Calculations |

| HOMO-LUMO Gap | Moderate, indicating moderate reactivity | DFT Calculations |

| Dipole Moment | Non-zero, directed towards the -CF₃ group | DFT Calculations |

| Electron Density | Depleted on the benzene (B151609) ring and -CF₃ group | Natural Bond Orbital (NBO) Analysis |

Note: The values in this table are predictive and based on general principles of computational chemistry and studies on similar molecules.

Computational chemistry is a valuable tool for exploring the reaction mechanisms involving this compound. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. nih.gov

For instance, in electrophilic aromatic substitution reactions, the trifluoromethyl group is a deactivating and meta-directing substituent. However, the presence of the para-n-butyl group would influence the regioselectivity of such reactions. Computational studies can model the approach of an electrophile to the aromatic ring and calculate the energies of the possible sigma complexes (Wheland intermediates) to predict the most likely site of substitution.

Similarly, nucleophilic aromatic substitution (SNAr) reactions are facilitated by strong electron-withdrawing groups. researchgate.net While the -CF₃ group activates the ring towards nucleophilic attack, computational studies on related fluorinated aromatic compounds can help determine the feasibility and preferred pathways for such reactions involving this compound. digitellinc.com These calculations would involve locating the transition state for the formation of the Meisenheimer complex and the subsequent departure of a leaving group.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its conformational dynamics and interactions with its environment. nih.govresearchgate.netdntb.gov.ua

The n-butyl group of this compound is flexible and can adopt various conformations due to rotation around its C-C single bonds. Conformational analysis, often performed using a combination of molecular mechanics and quantum chemical methods, helps to identify the most stable conformers. rsc.orglumenlearning.com

Table 2: Key Torsional Angles in the n-Butyl Chain of this compound

| Torsional Angle | Description | Expected Stable Conformations |

| C(ar)-C(ar)-Cα-Cβ | Rotation of the butyl group relative to the ring | Low barrier to rotation |

| C(ar)-Cα-Cβ-Cγ | Defines the position of the ethyl fragment | Anti and gauche conformations |

| Cα-Cβ-Cγ-Cδ | Defines the position of the terminal methyl group | Anti and gauche conformations |

Note: The table presents the key dihedral angles that determine the conformation of the n-butyl side chain.

MD simulations are particularly useful for studying the behavior of this compound in a solvent, which is crucial for understanding its reactivity in solution. The simulations can model the explicit interactions between the solute molecule and the surrounding solvent molecules. researchgate.net

Given the presence of the hydrophobic n-butyl chain and the more polar trifluoromethyl-substituted aromatic ring, this compound is expected to exhibit amphiphilic character to some extent. In polar solvents, the solvent molecules would likely organize around the polar part of the molecule. In nonpolar solvents, the interactions would be dominated by van der Waals forces. MD simulations can quantify these interactions and predict properties such as the solvation free energy.

Furthermore, in concentrated solutions or specific solvent systems, MD simulations can investigate the tendency of this compound molecules to aggregate. This is particularly relevant in the context of "fluorous" chemistry, where highly fluorinated compounds can self-associate in organic solvents. researchgate.net Simulations can reveal the preferred orientation of molecules within an aggregate and the driving forces for aggregation.

Structure-Reactivity Relationship (SAR) and Predictive Modeling

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies aim to correlate the chemical structure of a molecule with its reactivity or biological activity. nih.govatlantis-press.combiolscigroup.us For this compound, SAR principles can be used to predict its reactivity based on the known effects of its constituent functional groups.

The reactivity of substituted benzotrifluorides is strongly dependent on the electronic nature of the substituents on the aromatic ring. acs.org Studies on the photohydrolysis of various benzotrifluoride derivatives have shown that electron-donating groups enhance the defluorination rate, while electron-withdrawing groups retard it. acs.org Based on this, the n-butyl group in this compound would be expected to make the trifluoromethyl group more susceptible to certain reactions compared to an unsubstituted benzotrifluoride.

Predictive modeling, often employing QSAR techniques, can be used to develop mathematical models that predict the reactivity or properties of a series of related compounds. nih.govresearchgate.net For a series of substituted benzotrifluorides, a QSAR model could be built using various molecular descriptors calculated from computational chemistry, such as:

Electronic descriptors: Hammett constants, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molar refractivity, van der Waals volume.

Lipophilic descriptors: LogP (partition coefficient).

While a specific QSAR model for this compound is not available, such models for related fluorinated aromatic compounds demonstrate the importance of these descriptors in predicting reactivity. nih.govresearchgate.net The development of a QSAR model for a series of alkyl-substituted benzotrifluorides could provide a predictive tool for estimating the reactivity of this compound in various chemical transformations.

Development of Quantitative Structure-Reactivity Relationships (QSRR) for this compound and its Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the structural or property-based descriptors of a series of compounds with their experimentally observed reactivity. biolscigroup.us The primary goal of QSRR is to develop a predictive model that can estimate the reactivity of new or untested compounds based solely on their molecular structure. epo.org

While specific QSRR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSRR can be illustrated through studies on related benzotrifluoride derivatives. For instance, research on the direct photolysis of a series of 45 monosubstituted benzotrifluorides has provided valuable insights into how different substituents influence the reactivity of the trifluoromethyl (CF3) group. acs.org

In such a study, the reactivity, in this case the rate of photodefluorination, is the dependent variable. The independent variables are the molecular descriptors of the various substituted benzotrifluorides. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Table 1: Examples of Molecular Descriptors for QSRR Studies

| Descriptor Type | Examples | Description |

| Constitutional | Molecular Weight, Number of certain atoms (e.g., F, C) | Based on the molecular formula. |

| Topological | Wiener index, Kier & Hall connectivity indices | Describe the atomic connectivity in the molecule. |

| Geometrical | Molecular surface area, Molecular volume | Related to the 3D arrangement of atoms. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Mulliken charges | Derived from quantum mechanical calculations. |

A hypothetical QSRR study on a series of 4-substituted benzotrifluorides, including this compound, would involve the following steps:

Data Set Selection: A diverse set of 4-substituted benzotrifluorides with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be used to build a mathematical relationship between the descriptors and the reactivity.

Model Validation: The predictive power of the developed QSRR model would be rigorously tested using internal and external validation techniques. nanobioletters.com

A study on the photolysis of substituted benzotrifluorides demonstrated that the electronic properties of the substituent have a significant impact on the rate of defluorination. acs.org For example, electron-donating groups were found to enhance the photoreactivity. In a hypothetical QSRR model for this process, descriptors related to the electron-donating or withdrawing nature of the substituent (e.g., Hammett constants, calculated electronic parameters) would likely be significant.

Table 2: Hypothetical Data for a QSRR Study on the Reactivity of 4-Substituted Benzotrifluorides

| Compound | Substituent (R) | Experimental Reactivity (Relative Rate) | Key Descriptor 1 (e.g., Hammett Constant, σp) | Key Descriptor 2 (e.g., Calculated Dipole Moment) |

| Benzotrifluoride | -H | 1.0 | 0.00 | 2.56 D |

| 4-Aminobenzotrifluoride | -NH2 | High | -0.66 | 4.20 D |

| 4-Hydroxybenzotrifluoride | -OH | Moderate | -0.37 | 3.15 D |

| This compound | -CH2CH2CH2CH3 | Low-Moderate | -0.15 | 2.80 D |

| 4-Nitrobenzotrifluoride | -NO2 | Low | 0.78 | 1.65 D |

Note: The reactivity and descriptor values in this table are illustrative and intended to demonstrate the concept of a QSRR data table.

Predictive Modeling for Chemical Transformations and Target Reactivities

Predictive modeling in chemistry aims to forecast the outcome of chemical reactions, including the products formed and their yields, under specific conditions. nih.gov These models can be based on established chemical principles, empirical data, or machine learning algorithms trained on large reaction datasets. arxiv.orgarxiv.org

For this compound, predictive models could be developed for various chemical transformations. The benzotrifluoride moiety is known to be relatively stable, making it a useful component in the synthesis of pharmaceuticals and agrochemicals. researchgate.net However, the benzene ring can undergo electrophilic substitution reactions, and the position of the incoming substituent is directed by the existing groups on the ring. epo.orggoogle.com

The trifluoromethyl group is a deactivating, meta-directing group due to its strong electron-withdrawing nature. Conversely, the n-butyl group is an activating, ortho-, para-directing group. Predictive models for the electrophilic nitration of this compound would need to consider the competing directive effects of these two substituents.

Table 3: Predicted Outcomes for the Nitration of this compound

| Reactant | Reagent | Predicted Major Product(s) | Predicted Minor Product(s) | Theoretical Basis |

| This compound | HNO3 / H2SO4 | 2-Nitro-4-n-butylbenzotrifluoride | 3-Nitro-4-n-butylbenzotrifluoride | The n-butyl group is an ortho, para-director, and the trifluoromethyl group is a meta-director. Steric hindrance from the n-butyl group might influence the ortho/para ratio. The major product is expected to be substitution ortho to the activating n-butyl group. |

Modern approaches to predictive modeling for chemical transformations often employ machine learning, particularly deep learning models. nih.govneurips.cc These models are trained on vast databases of chemical reactions to learn the underlying patterns of reactivity. For a specific compound like this compound, a trained model could predict the products of a reaction with a given set of reagents by analyzing the structural features of the reactants.

The development of such predictive models relies heavily on the availability of high-quality, large-scale reaction data. While specific predictive models for the full range of chemical transformations of this compound may not be publicly available, the general frameworks for reaction prediction could be applied if sufficient data on the reactivity of similar substituted aromatic compounds were curated.

Environmental Considerations and Sustainability in Fluorinated Compound Research

Application of Green Chemistry Principles to Research Involving 4-n-Butylbenzotrifluoride

Green chemistry offers a framework to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgchemmethod.com For research involving this compound, these principles guide the development of methodologies that are safer, more efficient, and environmentally benign. The overarching goal is to optimize the function of a chemical while minimizing its inherent hazard and risk. acs.orgyale.edu

A primary focus of green chemistry in fluorination research is to move away from hazardous reagents and harsh reaction conditions traditionally used in the synthesis of compounds like this compound.

A significant breakthrough involves making fluorochemicals directly from the mineral fluorspar (calcium fluoride (B91410), CaF₂), which bypasses the production of highly toxic and corrosive hydrogen fluoride (HF) gas. ox.ac.ukyoutube.com HF is conventionally produced by reacting fluorspar with sulfuric acid in an energy-intensive process. ox.ac.uk The innovative method, inspired by biomineralization, involves grinding solid CaF₂ with potassium phosphate (B84403) salt in a ball-mill. ox.ac.ukyoutube.com This mechanochemical process creates an activated, highly reactive fluorinating reagent dubbed "Fluoromix," which can be used to synthesize a wide range of fluorochemicals with high yields, streamlining the supply chain and reducing energy needs. ox.ac.uk

Another novel strategy employs microfluidic flow modules for PFAS-free synthesis. europeanpharmaceuticalreview.comsciencedaily.com In this system, a packed-bed reactor containing caesium fluoride salt serves as the fluorine source. europeanpharmaceuticalreview.com Precursor molecules are passed through the reactor, where they are efficiently fluorinated. sciencedaily.com This method not only avoids the use of persistent PFAS reagents but also enhances safety by containing all reactive intermediates within the microfluidic system. sciencedaily.com

Enzymatic synthesis represents another frontier in green fluorination. nih.gov Biocatalysis offers advantages such as high selectivity, mild reaction conditions, and reduced energy consumption. nih.gov For instance, enzymes like cytochrome P450 have been engineered to catalyze various reactions, including nitration and hydroxylation, to produce fluorinated compounds. nih.gov

| Methodology | Key Principle | Advantages | Reference |

|---|---|---|---|

| Direct use of Fluorspar (CaF₂) | Bypassing hazardous intermediates (HF) | Increases safety, reduces energy intensity, simplifies supply chain. | ox.ac.ukyoutube.com |

| Microfluidic Flow Synthesis | PFAS-free reagents, process intensification | Enhances safety, high efficiency, avoids persistent reagents. | europeanpharmaceuticalreview.comsciencedaily.com |

| Enzymatic Catalysis (e.g., P450) | Use of biocatalysts | High selectivity, mild reaction conditions, energy-saving, biodegradable catalysts. | nih.gov |

| DAST-Mediated Amide Coupling | Energy efficiency | Accomplished at room temperature, minimizing energy consumption. | acs.org |

The principles of waste prevention and energy efficiency are central to greening the research process for fluorinated compounds. acs.orgnih.gov Traditional chemical synthesis often generates significant waste, a concern that green chemistry addresses through concepts like "atom economy," which seeks to maximize the incorporation of all materials used in the process into the final product. nih.gov

Fluorous technologies contribute to waste minimization through techniques like chromatography-free separations and the recycling of chemical reagents. rsc.org Furthermore, designing chemical products that are biodegradable after their intended use is a key objective. acs.orgnih.gov This involves engineering molecules to break down into harmless substances, preventing their persistence and accumulation in the environment. nih.gov

Energy efficiency is another critical consideration. Many chemical syntheses require significant energy inputs for heating and pressure. acs.org Green chemistry advocates for synthetic methods that can be conducted at ambient temperature and pressure. acs.org Recent developments, such as using Diethylaminosulfur trifluoride (DAST) for amide bond formation at room temperature, exemplify this principle. acs.org Similarly, activating fluorspar in water at room temperature presents a low-energy alternative to high-temperature industrial processes. youtube.com The use of microwave-assisted reactions can also provide focused energy, leading to faster and more efficient chemical transformations. rsc.org

Lifecycle Assessment (LCA) Frameworks in Chemical Research and Development

Life Cycle Assessment (LCA) is a standardized tool used to evaluate the potential environmental and human health impacts of a product or service throughout its entire life cycle—from raw material extraction to manufacturing, use, and final disposal. nih.govresearchgate.net For chemicals like this compound, LCA provides a comprehensive picture of their environmental footprint, helping to identify potential problem-shifting where solving one environmental issue might create another. nih.gov

A key challenge in applying LCA to the vast family of fluorinated compounds is their diversity and potential to degrade into highly persistent terminal products, such as perfluoroalkyl acids (PFAAs). nih.govacs.org To address this, a specialized LCA framework has been proposed for per- and polyfluoroalkyl substances (PFAS). This framework introduces "transformation fractions" to translate the emissions of the initially produced PFAS into their persistent degradation products, allowing for a more accurate assessment of their long-term impact. nih.govacs.org

A case study on the recycling of fluorinated gases (F-gases) illustrates the practical application of LCA. The study analyzed a circular economy approach where F-gases were recovered from waste streams using fluorinated ionic liquids. nih.govacs.org The LCA results showed that this recovery and recycling process led to a substantial reduction in environmental impact—ranging from 86% to 99%—compared to the conventional production of new F-gases. nih.govacs.org This demonstrates how LCA can be a powerful tool to guide the development of more sustainable technologies from a circular economy perspective. nih.gov

| Impact Category | Reduction in Environmental Load (Recycling vs. Production) | Reference |

|---|---|---|

| Global Warming Potential (GWP) | 86% reduction | nih.gov |

| Overall Environmental Load | 86–99% reduction | nih.govacs.org |

Research into Responsible Fluorine Use and Development of Alternatives within the Broader Context of Fluorinated Organic Compounds

The exceptional stability of the carbon-fluorine bond, while beneficial for many applications, is also the source of significant environmental concern, particularly with "forever chemicals" like PFAS. nih.govrsc.org These substances are highly resistant to degradation and can accumulate in the environment, wildlife, and humans, posing long-term risks. nih.gov Even newer, alternative fluorinated compounds developed to replace restricted substances have been found to be persistent and mobile in the environment. acs.org

This has spurred urgent research into two main areas: more responsible use of fluorine and the development of fluorine-free alternatives. Responsible use involves designing fluorinated molecules that are effective for their purpose but can degrade after use, aligning with green chemistry principles. acs.org It also involves improving containment and recycling to prevent environmental release. nih.govacs.org

Simultaneously, significant progress is being made in creating high-performance, non-fluorinated alternatives for various applications. thechemicalengineer.com This requires innovation to match the unique properties of fluorochemicals without their associated environmental persistence. acs.org

Examples of Fluorine-Free Alternatives:

Firefighting Foams: The Solberg Company developed RE-HEALING™ Foams, which replace fluorinated surfactants with a blend of non-fluorinated surfactants and complex carbohydrates. These foams meet stringent performance standards while being biodegradable. epa.gov

Medical Devices: Companies like Victrex have developed polyether ether ketone (PEEK) polymers as a PFAS-free alternative for medical applications such as implants. PEEK offers high strength, chemical resistance, and thermal stability. thechemicalengineer.com

Food Packaging: Nanocellulose is being explored as a non-toxic, renewable material for food packaging to replace fluorinated grease-proofing agents. nih.gov

The transition away from persistent fluorinated compounds is challenging due to their excellent performance characteristics. acs.org However, increasing regulatory pressure and growing environmental awareness are driving innovation, pushing industries to adopt safer and more sustainable materials. thechemicalengineer.com

Q & A

Q. What are the optimal synthetic routes for 4-n-Butylbenzotrifluoride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions. For alkylation, use a trifluoromethylated benzene derivative with n-butyl halides in the presence of Lewis acids (e.g., AlCl₃). Optimization includes:

- Catalyst screening : Test alternative catalysts (FeCl₃, ZnCl₂) to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics, while non-polar solvents (toluene) improve selectivity.

- Temperature control : Gradual heating (60–80°C) prevents decomposition of the trifluoromethyl group.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Key techniques include:

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| ¹H/¹³C NMR | δ 0.9–1.5 (n-butyl chain), δ 120–140 ppm (CF₃ coupling) | Confirm substituent positions and purity |

| FT-IR | 1100–1250 cm⁻¹ (C-F stretching) | Validate trifluoromethyl group integrity |

| GC-MS | Molecular ion (m/z 232) + fragmentation patterns | Assess purity and detect byproducts |

| Cross-reference data with computational predictions (e.g., PubChem’s InChI/SMILES) to resolve ambiguities . |

Q. How can researchers assess the thermal and chemical stability of this compound under various experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >200°C for aryl trifluoromethyl compounds).

- Accelerated stability testing : Expose samples to heat (40–80°C), humidity (75% RH), and UV light for 1–4 weeks. Monitor degradation via HPLC .

- Reactivity screening : Test compatibility with acids/bases (e.g., HCl/NaOH) to identify labile functional groups .

Advanced Research Questions

Q. What advanced computational methods are suitable for studying the electronic and steric effects of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic behavior.

- Molecular Dynamics (MD) : Simulate steric interactions in catalytic pockets (e.g., enzyme active sites) using software like Gaussian or GROMACS .

- Solvent effect modeling : Apply COSMO-RS to evaluate solvation energies and polarity impacts on reactivity .

Q. How should researchers address contradictions in reported reactivity data for this compound across different studies?

Methodological Answer:

- Triangulation : Replicate experiments under standardized conditions (e.g., fixed solvent, temperature) to isolate variables .

- Error analysis : Quantify measurement uncertainties (e.g., GC-MS calibration drift, NMR integration errors) .

- Meta-analysis : Compare datasets using statistical tools (ANOVA, PCA) to identify outliers or systematic biases .

Q. What strategies can be employed to establish structure-activity relationships (SAR) for this compound in medicinal chemistry applications?

Methodological Answer:

- Analog synthesis : Modify the n-butyl chain length or trifluoromethyl position to create derivatives.

- Biological assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

- QSAR modeling : Corrogate electronic descriptors (logP, polar surface area) with bioactivity data to identify critical pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.